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molecular formula C11H8O5 B8710093 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 61330-01-6

8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No. B8710093
M. Wt: 220.18 g/mol
InChI Key: LECCHVMHXVVLLF-UHFFFAOYSA-N
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Patent
US03987185

Procedure details

A solution of the oxazolone of Example 4 (1.80 g., 5.57 mM) and 3.06 g. of sodium hydroxide in 15.2 ml. of water is refluxed under nitrogen for two hours. The resulting solution is cooled, acidified with concentrated hydrochloric acid, and refluxed for 0.5 hour. The solution is cooled and filtered to separate the precipitated solids. The dried solid is triturated with 2 ml. of cold methanol (to remove benzoic acid) and filtered to separate the product, m.p. 251°-253°. Recrystallization from 12 ml. of methanol (charcoal) gives 8-methoxy-1-oxo-1H-2-benzopyran-3-carboxylic acid as a white solid, m.p. 255°-256°.
Name
oxazolone
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:22]([O:23][CH3:24])=[CH:21][CH:20]=[CH:19][C:5]=1[CH:6]=[C:7]1[C:11](=[O:12])[O:10]C(C2C=CC=CC=2)=N1)([OH:3])=[O:2].O1C=CNC1=O.[OH-].[Na+].Cl>O>[CH3:24][O:23][C:22]1[C:4]2[C:1](=[O:3])[O:2][C:7]([C:11]([OH:10])=[O:12])=[CH:6][C:5]=2[CH:19]=[CH:20][CH:21]=1 |f:0.1,2.3|

Inputs

Step One
Name
oxazolone
Quantity
1.8 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=C2N=C(OC2=O)C2=CC=CC=C2)C=CC=C1OC.O1C(NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate the precipitated solids
CUSTOM
Type
CUSTOM
Details
The dried solid is triturated with 2 ml
FILTRATION
Type
FILTRATION
Details
of cold methanol (to remove benzoic acid) and filtered
CUSTOM
Type
CUSTOM
Details
to separate the product, m.p. 251°-253°
CUSTOM
Type
CUSTOM
Details
Recrystallization from 12 ml

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C=C(OC(C21)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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